molecular formula C22H22FN3O5 B2678332 1-(2-(dimethylamino)ethyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one CAS No. 618074-10-5

1-(2-(dimethylamino)ethyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2678332
CAS No.: 618074-10-5
M. Wt: 427.4 g/mol
InChI Key: LPDPEFXIJVUNSA-ZZEZOPTASA-N
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Description

1-(2-(dimethylamino)ethyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes a pyrrolone core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(dimethylamino)ethyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound.

    Introduction of Substituents: Functional groups such as the dimethylaminoethyl, fluoro-methylbenzoyl, hydroxy, and nitrophenyl groups are introduced through various substitution reactions. These steps often require specific reagents and catalysts to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-(dimethylamino)ethyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would yield an amine.

Scientific Research Applications

1-(2-(dimethylamino)ethyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(dimethylamino)ethyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(dimethylamino)ethyl)-4-(3-chloro-4-methylbenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one: Similar structure but with a chlorine substituent instead of fluorine.

    1-(2-(dimethylamino)ethyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-aminophenyl)-1H-pyrrol-2(5H)-one: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The uniqueness of 1-(2-(dimethylamino)ethyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

618074-10-5

Molecular Formula

C22H22FN3O5

Molecular Weight

427.4 g/mol

IUPAC Name

(4Z)-1-[2-(dimethylamino)ethyl]-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H22FN3O5/c1-13-4-5-15(12-17(13)23)20(27)18-19(14-6-8-16(9-7-14)26(30)31)25(11-10-24(2)3)22(29)21(18)28/h4-9,12,19,27H,10-11H2,1-3H3/b20-18-

InChI Key

LPDPEFXIJVUNSA-ZZEZOPTASA-N

SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)[N+](=O)[O-])O)F

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)[N+](=O)[O-])/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)[N+](=O)[O-])O)F

solubility

not available

Origin of Product

United States

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